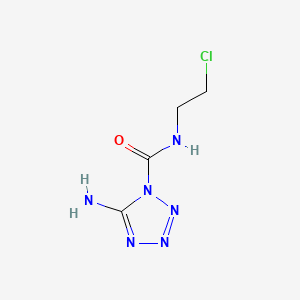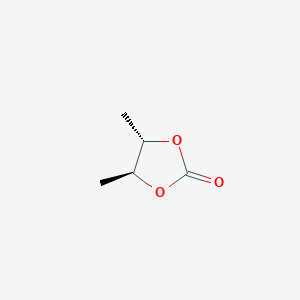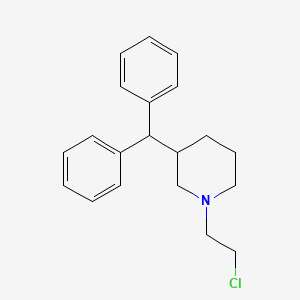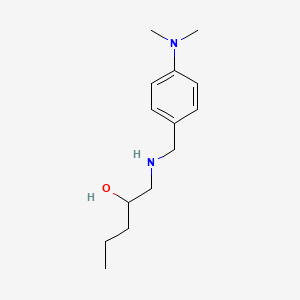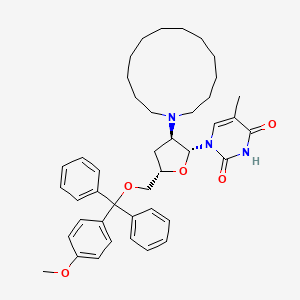
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is a complex organic compound with significant applications in various fields. It is characterized by the presence of sulfonamide and disulfide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-aminophenyl sulfonamide: This is achieved by reacting 4-aminobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the disulfide linkage: This step involves the reaction of the sulfonamide intermediate with a disulfide-containing reagent, such as 2,2’-dithiodiethanol, under mild conditions to form the desired disulfide linkage.
Final coupling reaction: The final step involves coupling the disulfide intermediate with another amine-containing compound to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its ability to interact with biological molecules through its sulfonamide and disulfide functional groups. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the disulfide linkage can form reversible covalent bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-aminophenyl)benzenesulfonamide: Similar structure but lacks the disulfide linkage.
4-Aminophenyl sulfone: Contains a sulfone group instead of a sulfonamide.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar sulfonamide structure but with an acetamide group.
Uniqueness
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83626-67-9 |
|---|---|
Molecular Formula |
C16H22N4O4S4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-N-[2-[2-[(4-aminophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c17-13-1-5-15(6-2-13)27(21,22)19-9-11-25-26-12-10-20-28(23,24)16-7-3-14(18)4-8-16/h1-8,19-20H,9-12,17-18H2 |
InChI Key |
BZLNVVPROHZNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


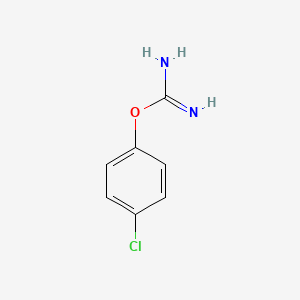
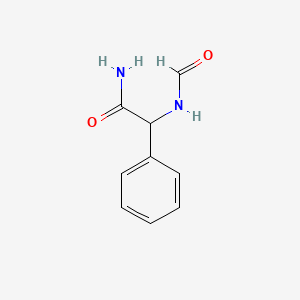
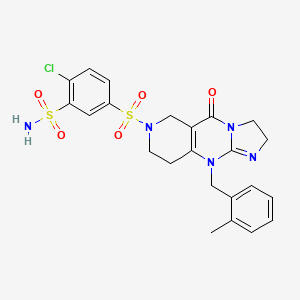

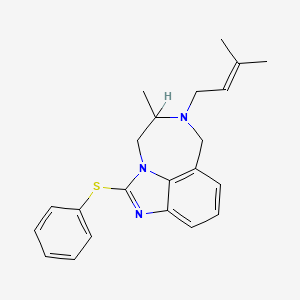


![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

